

4-Bromo-2,5-dimethylbenzaldehyde structure elucidation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2,5-dimethylbenzaldehyde

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An In-depth Technical Guide to the Structure Elucidation of **4-Bromo-2,5-dimethylbenzaldehyde**

Abstract: The precise determination of a molecule's three-dimensional structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, in-depth walkthrough of the analytical workflow used to elucidate and confirm the structure of **4-Bromo-2,5-dimethylbenzaldehyde**. Moving beyond a simple recitation of data, this document explores the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We delve into the causality behind the experimental choices and the logic of data interpretation, presenting a self-validating system of analysis. This guide is intended for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of modern spectroscopic techniques in action.

Introduction: The Compound of Interest

4-Bromo-2,5-dimethylbenzaldehyde is an aromatic aldehyde that serves as a crucial intermediate in the synthesis of various organic compounds.^[1] Its structure, featuring a bromine atom and two methyl groups on the benzaldehyde ring, imparts unique reactivity and makes it a versatile building block for more complex molecules.^[1] Accurate structural confirmation is not merely an academic exercise; it is a critical prerequisite for its use in further synthetic steps, ensuring the identity and purity of subsequent products. The elucidation

process is a systematic investigation, applying multiple analytical techniques where the data from each method corroborates the others to build an unambiguous structural assignment.^[2]^[3]

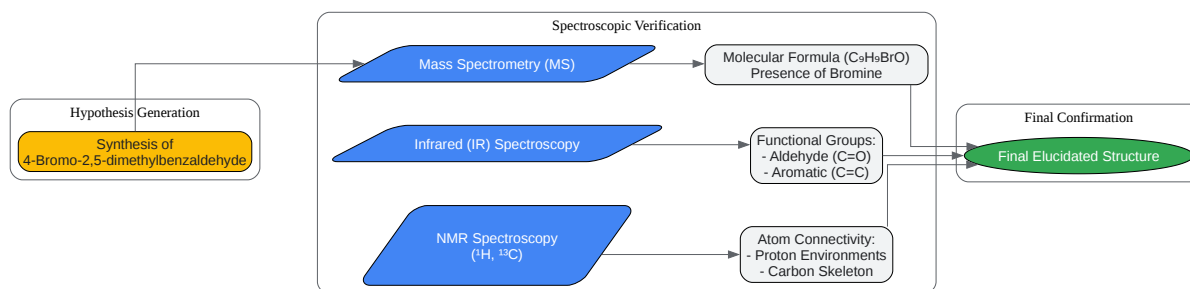
Physicochemical Properties

A summary of the key properties of the target compound is essential before delving into the spectroscopic analysis.

Property	Value	Source
Molecular Formula	C ₉ H ₉ BrO	^[4]
Molecular Weight	213.07 g/mol	^[4]
CAS Number	88111-74-4	^[4] ^[5]
Appearance	White to yellow crystals or crystalline powder	^[6]
Melting Point	Not consistently reported, varies with purity	

The Elucidation Workflow: A Strategic Approach

The structure elucidation of an unknown compound is a logical, multi-stage process.^[7] We begin with techniques that provide broad, foundational information (such as molecular formula and functional groups) and progressively move to more detailed methods that reveal the precise connectivity of atoms.



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Caption: A logical workflow for structure elucidation.

Synthesis: Establishing the Hypothesis

To validate a structure, we must first have a proposed structure. A common and effective method for preparing **4-Bromo-2,5-dimethylbenzaldehyde** is the direct bromination of 2,5-dimethylbenzaldehyde.

Experimental Protocol: Bromination

This protocol describes the electrophilic aromatic substitution reaction that introduces a bromine atom onto the p-xylene-derived ring.

- **Dissolution:** Dissolve 2,5-dimethylbenzaldehyde in a minimal amount of glacial acetic acid at 0 °C.[8]
- **Reagent Preparation:** In a separate vessel, prepare a solution of molecular bromine (Br₂) in glacial acetic acid.

- Reaction: Slowly add the bromine solution to the aldehyde solution with continuous stirring. [8] The electron-donating methyl groups activate the ring, directing the incoming electrophile (bromine). The position para to the 2-methyl group and ortho to the 5-methyl group is sterically accessible and electronically favored, leading to the desired 4-bromo product.
- Stirring: Allow the reaction mixture to warm to room temperature and stir for 1-24 hours, monitoring by TLC. [8][9]
- Quenching & Precipitation: Pour the reaction mixture into a large volume of ice water to quench the reaction and precipitate the crude product. [8][9]
- Purification: Collect the solid by filtration and purify by recrystallization from a suitable solvent like acetonitrile or by silica gel column chromatography to yield the final product. [8][9]

This synthesis provides us with a strong hypothesis: the product is indeed **4-Bromo-2,5-dimethylbenzaldehyde**. The following spectroscopic analysis will serve to rigorously test this hypothesis.

Mass Spectrometry: Determining Molecular Mass and Elemental Composition

Mass spectrometry is the first line of analytical inquiry, providing the molecular weight and, crucially in this case, evidence for the presence of a halogen. [3]

The Isotopic Signature of Bromine

A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units. [10][11] This is due to the natural abundance of bromine's two stable isotopes: ^{79}Br (~50.7%) and ^{81}Br (~49.3%). The observation of this characteristic "M+2" peak is definitive evidence of a single bromine atom in the molecule.

Fragmentation Analysis

Electron Ionization (EI) mass spectrometry fragments the molecule in predictable ways, offering clues to its structure. The major fragmentation pathways for **4-Bromo-2,5-dimethylbenzaldehyde** are driven by the stability of the resulting ions. [12]

m/z (Mass/Charge Ratio)	Relative Intensity (%)	Proposed Fragment Ion	Rationale for Fragmentation
214 / 212	~98 / 100	$[\text{C}_9\text{H}_9^{79/81}\text{BrO}]^{+\bullet}$	Molecular Ion (M^+ / $\text{M}+2$): Confirms the molecular weight and presence of one bromine atom.
211 / 213	~55	$[\text{C}_9\text{H}_8^{79/81}\text{BrO}]^+$	$[\text{M}-\text{H}]^+$: Loss of the aldehydic hydrogen radical, forming a stable acylium ion.
185 / 183	Moderate	$[\text{C}_8\text{H}_6^{79/81}\text{Br}]^+$	$[\text{M}-\text{CHO}]^+$: Loss of the formyl radical ($-\text{CHO}$).
133	Moderate	$[\text{C}_9\text{H}_9\text{O}]^+$	$[\text{M}-\text{Br}]^+$: Loss of a bromine radical, yielding the 2,5-dimethylbenzoyl cation.
105	High	$[\text{C}_7\text{H}_5\text{O}]^+$	Loss of bromine followed by loss of an ethyl radical.
77	Moderate	$[\text{C}_6\text{H}_5]^+$	Phenyl cation, a common fragment from further degradation of the benzoyl cation.

Data is synthesized from expected fragmentation patterns of brominated aromatic aldehydes. [\[12\]](#)

The mass spectrum strongly supports the proposed molecular formula of $\text{C}_9\text{H}_9\text{BrO}$.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid and non-destructive method for identifying the functional groups present.^{[3][13]}

Key Diagnostic Absorptions

For **4-Bromo-2,5-dimethylbenzaldehyde**, the IR spectrum is expected to show several characteristic peaks that confirm its identity as an aromatic aldehyde.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Significance
~2820 & ~2720	C-H Stretch	Aldehyde (in -CHO)	This pair of weak to medium bands, known as a Fermi doublet, is highly diagnostic for the C-H bond of an aldehyde group. [14] [15]
~1705	C=O Stretch	Aldehyde (Carbonyl)	A very strong and sharp absorption. The position (~1705 cm ⁻¹) is lower than that of a saturated aldehyde (~1730 cm ⁻¹) due to conjugation with the aromatic ring, which weakens the C=O bond. [14] [15]
~1600, ~1480	C=C Stretch	Aromatic Ring	These absorptions are characteristic of carbon-carbon double bond stretching within the benzene ring.
~1210 - 1160	C-C Stretch	Ar-CHO	Stretching of the bond between the aromatic ring and the aldehyde carbon. [13]
~3030	C-H Stretch	Aromatic	Stretching of the C-H bonds on the benzene ring.
~2950	C-H Stretch	Methyl (-CH ₃)	Stretching of the C-H bonds in the two methyl groups.

The IR spectrum provides unambiguous evidence for the presence of both an aromatic ring and a conjugated aldehyde functional group, perfectly aligning with the hypothesized structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the chemical environment, quantity, and connectivity of every hydrogen and carbon atom.^{[7][16]}

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum maps the different types of protons in the molecule.

Caption: Structure of **4-Bromo-2,5-dimethylbenzaldehyde**.

Chemical Shift (δ , ppm)	Integration	Multiplicity	Assignment (Proton)	Rationale
~10.2	1H	Singlet (s)	-CHO	The aldehyde proton is highly deshielded by the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group, causing it to appear far downfield. ^[17] ^[18] It has no adjacent protons, so it is a singlet.
~7.6	1H	Singlet (s)	Ar-H (at C6)	This aromatic proton is ortho to the electron-withdrawing aldehyde group, causing a downfield shift. It has no adjacent protons (position 5 is substituted), so it appears as a singlet.
~7.3	1H	Singlet (s)	Ar-H (at C3)	This aromatic proton is ortho to the bromine atom. It also has no adjacent protons (positions 2 and

4 are substituted), resulting in a singlet.

~2.5

3H

Singlet (s)

-CH₃ (at C5)

The protons of the methyl group at position 5. They are not coupled to any other protons, hence a singlet.

~2.4

3H

Singlet (s)

-CH₃ (at C2)

The protons of the methyl group at position 2. Similarly, they appear as a singlet.

Predicted chemical shifts are based on standard values for substituted benzaldehydes.[\[16\]](#)

The ¹H NMR data is perfectly consistent with the proposed structure, accounting for all 9 protons and explaining their chemical shifts and multiplicities based on the electronic effects of the substituents and their relative positions.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[\[19\]](#) Due to the lack of symmetry in **4-Bromo-2,5-dimethylbenzaldehyde**, all 9 carbon atoms are unique and should produce 9 distinct signals.

Chemical Shift (δ , ppm)	Assignment (Carbon)	Rationale
~191	C=O	The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield. [20]
~140	C2-CH ₃	Aromatic carbon bearing a methyl group.
~137	C5-CH ₃	Aromatic carbon bearing a methyl group.
~135	C6-H	Aromatic methine (CH) carbon.
~133	C1-CHO	Quaternary aromatic carbon attached to the aldehyde. Signal is often of lower intensity.
~132	C3-H	Aromatic methine (CH) carbon.
~120	C4-Br	Aromatic carbon attached to the bromine. The "heavy atom effect" of bromine can influence this shift. [21]
~21	5-CH ₃	Methyl carbon.
~16	2-CH ₃	Methyl carbon.

Predicted chemical shifts are based on standard values for substituted aromatic compounds.
[\[22\]](#)[\[23\]](#)

The ¹³C NMR spectrum confirms the presence of 9 distinct carbon environments, including one carbonyl carbon, six aromatic carbons (four quaternary, two methine), and two methyl carbons, providing the final piece of the structural puzzle.

Safety and Handling

As a laboratory chemical, **4-Bromo-2,5-dimethylbenzaldehyde** must be handled with appropriate care.

- Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. [\[24\]](#)[\[25\]](#)
- Precautions: Use in a well-ventilated area.[\[26\]](#) Wear appropriate personal protective equipment (PPE), including protective gloves, safety goggles, and a lab coat.[\[24\]](#)[\[25\]](#) Avoid breathing dust.[\[26\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[24\]](#)[\[25\]](#)

Always consult the full Safety Data Sheet (SDS) before handling this compound.[\[25\]](#)

Conclusion

The structural elucidation of **4-Bromo-2,5-dimethylbenzaldehyde** is a prime example of the synergistic power of modern analytical techniques. Mass spectrometry established the correct molecular formula (C_9H_9BrO) and confirmed the presence of a single bromine atom through its distinct isotopic pattern. Infrared spectroscopy identified the key functional groups—a conjugated aldehyde and an aromatic ring. Finally, 1H and ^{13}C NMR spectroscopy provided an unambiguous map of the atomic connectivity, confirming the substitution pattern on the aromatic ring. Each piece of data validates the others, leading to a confident and final structural assignment. This systematic and self-validating workflow is fundamental to research and development in the chemical sciences.

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- To cite this document: BenchChem. [4-Bromo-2,5-dimethylbenzaldehyde structure elucidation]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1282258#4-bromo-2-5-dimethylbenzaldehyde-structure-elucidation>]

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